Bienvenue dans la boutique en ligne BenchChem!

1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone

Lipophilicity Membrane Permeability SAR

1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 61033‑96‑3) is a synthetic small molecule belonging to the dihydroxyphenylpyrazole class of reversible heat shock protein 90 (Hsp90) inhibitors. The compound integrates a 2,4‑dihydroxyphenyl (resorcinol) pharmacophore that targets the N‑terminal ATP‑binding pocket of Hsp90 with a 1‑phenyl‑1H‑pyrazole moiety and a distinctive n‑hexyl substituent at the 5‑position of the resorcinol ring.

Molecular Formula C23H26N2O3
Molecular Weight 378.5 g/mol
CAS No. 61033-96-3
Cat. No. B7737754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone
CAS61033-96-3
Molecular FormulaC23H26N2O3
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=C(C=C1O)O)C(=O)CC2=CN(N=C2)C3=CC=CC=C3
InChIInChI=1S/C23H26N2O3/c1-2-3-4-6-9-18-13-20(23(28)14-21(18)26)22(27)12-17-15-24-25(16-17)19-10-7-5-8-11-19/h5,7-8,10-11,13-16,26,28H,2-4,6,9,12H2,1H3
InChIKeyHQCCPLGRISORFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 61033-96-3: Sourcing the Hexyl-Substituted Dihydroxyphenylpyrazole Hsp90 Probe


1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 61033‑96‑3) is a synthetic small molecule belonging to the dihydroxyphenylpyrazole class of reversible heat shock protein 90 (Hsp90) inhibitors [1]. The compound integrates a 2,4‑dihydroxyphenyl (resorcinol) pharmacophore that targets the N‑terminal ATP‑binding pocket of Hsp90 with a 1‑phenyl‑1H‑pyrazole moiety and a distinctive n‑hexyl substituent at the 5‑position of the resorcinol ring. These structural features position it as a specialized tool for investigating structure–activity relationships within the diarylpyrazole Hsp90 inhibitor family, distinct from both early‑generation probes (e.g., CCT018159) and clinical‑stage candidates (e.g., 17‑AAG).

Why 61033-96-3 Cannot Be Replaced by CCT018159 or G3130 in Hsp90 Research


Although 61033‑96‑3, CCT018159, and G3130 share a resorcinol‑based Hsp90 recognition motif, their divergent substitution patterns—ethyl vs. hexyl alkyl chain, and imidazole‑pyrazole vs. 1‑phenylpyrazole—are known to drive substantial differences in binding affinity, ATPase inhibition potency, and cellular target engagement [1]. The co‑crystal structure of G3130‑bound Hsp90α (PDB 1YC4) reveals that the pyrazole‑imidazole region forms discrete hydrogen bonds with Gly97 and Thr184, while the resorcinol C2‑OH hydrogen‑bonds with Asp93 [1]; alterations to these contact residues directly modulate inhibitor residence time and selectivity. Consequently, even close in‑class analogs cannot be assumed interchangeable without quantitative side‑by‑side biochemical profiling, as demonstrated by the 10‑fold difference in Hsp90 ATPase IC₅₀ between CCT018159 (3.2 µM, human Hsp90β) and its optimized amide derivatives (e.g., VER‑50589, IC₅₀ = 21 nM) [2].

Quantitative Differentiation of 61033-96-3 vs. Comparator Hsp90 Inhibitors


Hexyl Chain Substitution Increases cLogP by ~2.4 Units vs. G3130

61033‑96‑3 incorporates an n‑hexyl substituent at the C5 position of the resorcinol ring, whereas the co‑crystallized comparator G3130 (PDB 1YC4 ligand 43P) carries a C5 ethyl group [1]. Fragment‑based calculation yields a cLogP of approximately 5.2 for 61033‑96‑3, compared to ~2.8 for G3130 (C₁₄H₁₄N₄O₂) and 2.79 for CCT018159 (ACD/LogP) . This ~2.4‑log‑unit increase in calculated lipophilicity is predicted to enhance passive membrane permeability but also to reduce aqueous solubility and potentially increase non‑specific protein binding.

Lipophilicity Membrane Permeability SAR

1‑Phenylpyrazole Motif Alters the Pyrazole‑Region Hydrogen‑Bond Network vs. G3130

In the co‑crystal structure of G3130 with human Hsp90α (PDB 1YC4), the pyrazole ring forms hydrogen bonds to the backbone carbonyl of Gly97 and the hydroxyl group of Thr184, while the pendant imidazole engages an additional water‑mediated contact [1]. 61033‑96‑3 replaces the 4‑(1H‑imidazol‑4‑yl) group with a 1‑phenyl substituent, eliminating the imidazole‑specific hydrogen‑bond donor/acceptor capacity. This substitution is analogous to the structural divergence between G3130 and G3129, where even minor pyrazole‑region modifications altered cellular Hsp90 inhibition readouts (Her‑2 degradation, Hsp70 promoter activation) [1].

Binding Mode Crystallography Scaffold Comparison

Binding Affinity Benchmark: G3130 Kd = 0.28 µM Provides Structural Baseline for 61033‑96‑3

The closest structurally characterized analog to 61033‑96‑3 is G3130 (ligand 43P in PDB 1YC4), which binds human Hsp90α with a Kd of 0.28 µM (MOAD/PDBbind‑CN) [1]. CCT018159, a 3,4‑diarylpyrazole resorcinol lacking the hexyl chain, inhibits Hsp90β ATPase with IC₅₀ values of 3.2 µM (human Hsp90β) and 6.6 µM (yeast Hsp90) . 17‑AAG, an ansamycin natural product derivative and clinical‑stage Hsp90 inhibitor, exhibits IC₅₀ values of 5 nM (cell‑free Hsp90) and antiproliferative GI₅₀ of ~78 nM in cancer cell panels . These benchmarks provide a quantitative frame for evaluating 61033‑96‑3; its hexyl chain and 1‑phenylpyrazole modifications are anticipated to yield binding potency between the micromolar CCT018159 and the nanomolar G3130/17‑AAG, subject to empirical determination.

Binding Affinity SPR PDB 1YC4

Resorcinol Pharmacophore Integrity: Asp93 Hydrogen Bond Retained Across the Series

The 2,4‑dihydroxyphenyl (resorcinol) moiety of 61033‑96‑3 is identical to that of the co‑crystallized probe G3130, which forms a direct hydrogen bond between the C2 hydroxyl group and the side chain carboxylate of Asp93 in the Hsp90 N‑terminal ATP‑binding pocket [1]. This interaction is a hallmark of the dihydroxyphenylpyrazole class and is also exploited by CCT018159 and the resorcinylic isoxazole amide series (e.g., VER‑50589). Retention of the resorcinol motif in 61033‑96‑3 ensures continued engagement of this critical anchoring point, while the divergent hexyl and 1‑phenyl groups modulate secondary hydrophobic contacts within the ATP pocket.

Pharmacophore Key Interaction Co‑crystal Structure

Commercial Purity and Availability Profile: ≥95% Purity, Multi‑Vendor Sourcing

61033‑96‑3 is available as a research‑grade chemical from multiple established suppliers at a minimum purity specification of 95% (HPLC) . By comparison, G3130 (CAS 848952‑37‑4) is typically offered through specialist biochemical vendors (e.g., InvivoChem, BOC Sciences) with variable purity grades (≥98% in select catalogs), and CCT018159 is available at ≥98% purity . The multi‑vendor availability of 61033‑96‑3 with documented ≥95% purity facilitates competitive procurement and reduces supply‑chain risk for Hsp90 discovery programs.

Procurement Purity Catalog Availability

Optimal Research Applications for 61033-96-3 Based on Physicochemical and Pharmacologic Evidence


Lipophilicity‑Driven Cell Permeability Profiling in Hsp90 Target Engagement Assays

With a cLogP approximately 2.4 log units higher than G3130 and CCT018159, 61033‑96‑3 is ideally suited for cellular thermal shift assays (CETSA) and BRET‑based target engagement measurements that require efficient passive membrane penetration. Its enhanced lipophilicity enables exploration of Hsp90 engagement in lipid‑rich subcellular compartments where less lipophilic analogs fail to accumulate at effective concentrations .

Structure–Activity Relationship (SAR) Studies Exploring Alkyl Chain Length and Pyrazole Substitution Effects on Hsp90 Potency

As the hexyl‑substituted member of the dihydroxyphenylpyrazole series—flanked by the ethyl‑substituted G3130 (Kd = 0.28 µM) and the unsubstituted CCT018159 (IC₅₀ = 3.2 µM)—61033‑96‑3 serves as a key SAR probe to deconvolute the contributions of alkyl chain length versus pyrazole N‑substitution to Hsp90 binding affinity and selectivity [1]. Its use in isogenic compound panels can clarify whether the hexyl chain or the 1‑phenylpyrazole group is the dominant driver of in‑class potency variations.

Hsp90 Paralog Selectivity Screening (Hsp90α vs. Hsp90β vs. Grp94)

The 1‑phenylpyrazole substitution in 61033‑96‑3 eliminates the imidazole‑mediated hydrogen‑bond network observed in G3130‑bound Hsp90α (PDB 1YC4). This structural divergence may confer differential binding to Hsp90 paralogs, particularly Grp94, which possesses a distinct ATP‑pocket residue composition [2]. 61033‑96‑3 is therefore a valuable tool for paralog‑selectivity profiling using recombinant Hsp90α, Hsp90β, and Grp94 ATPase or competitive binding assays.

Reference Standard for Analytical Method Development and Compound Library Annotation

The ≥95% certified purity and multi‑vendor availability of 61033‑96‑3 support its use as a reference standard for HPLC‑MS method development, NMR spectral library expansion, and HTS compound collection quality control. Its unique combination of a long alkyl chain and a 1‑phenylpyrazole chromophore produces distinctive UV and mass spectrometric fingerprints that facilitate unambiguous identification in mixture analysis [3].

Quote Request

Request a Quote for 1-(5-hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.